(R)-2-((6-(3-((3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Description
This compound is a pyrimidine derivative characterized by a tetracyclic scaffold featuring two pyrimidine rings, a piperidine moiety, and substituents including 2-cyanobenzyl and methyl groups. Its molecular formula is C₃₀H₂₇N₇O₄, with a molecular weight of 549.6 g/mol (calculated). Notably, the 2-cyanobenzyl group distinguishes it from analogs with alternative substituents, such as aminopiperidinyl or methylfuran moieties .
Properties
IUPAC Name |
2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N8O4/c1-35-28(40)14-26(38(30(35)42)18-23-10-5-3-8-21(23)16-32)34-25-12-7-13-37(20-25)27-15-29(41)36(2)31(43)39(27)19-24-11-6-4-9-22(24)17-33/h3-6,8-11,14-15,25,34H,7,12-13,18-20H2,1-2H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZCPZIKAFEEU-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)NC3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N[C@@H]3CCCN(C3)C4=CC(=O)N(C(=O)N4CC5=CC=CC=C5C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the FAT1 protein, a key gene that promotes the migration and growth of cancer cells. FAT1 is highly expressed on the plasma membrane of colon cancer cells.
Mode of Action
The compound significantly inhibits the expression of FAT1 in tumor cells. It also promotes the expression of new tumor suppressor genes.
Biochemical Pathways
The compound affects the pathways related to the expression of FAT1 and downstream signaling pathways. By inhibiting FAT1, it disrupts the pathways that promote cancer cell migration and growth.
Biological Activity
(R)-2-((6-(3-((3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of pyrimidine and piperidine rings is noteworthy as these structures are often associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against a range of bacteria and fungi. The compound may share these properties due to its structural similarities.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| (R)-2... | Pseudomonas aeruginosa | Pending Study |
The mechanism by which (R)-2... exerts its biological effects may involve the inhibition of key metabolic pathways in pathogens. Pyrimidine derivatives are known to interfere with nucleic acid synthesis, which is critical for bacterial growth and replication.
Case Studies
A study published in Zeitschrift für Kristallographie detailed the crystal structure of related compounds and their interaction with biological targets. The findings suggest that the spatial arrangement of functional groups in (R)-2... could enhance binding affinity to specific enzymes involved in microbial metabolism .
In another investigation focusing on similar pyrimidine derivatives, researchers observed that modifications in the piperidine ring led to variations in antimicrobial efficacy. This highlights the importance of structural optimization in developing effective therapeutic agents .
Research Findings
Research has shown that compounds with dioxo groups exhibit enhanced biological activity due to their ability to form stable complexes with metal ions within microbial cells. The presence of a benzonitrile moiety may also contribute to lipophilicity, facilitating better cell membrane penetration and increased bioavailability .
Table 2: Summary of Biological Activities
Scientific Research Applications
Antidiabetic Activity
One of the primary applications of (R)-2-((6-(3-(...)benzonitrile is its role as an antidiabetic agent. This compound has been studied for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound may help improve glycemic control in diabetic patients .
Anticancer Properties
Research indicates that compounds similar to (R)-2... have shown promise in anticancer applications. The structural motifs present in this compound may interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines .
CNS Activity
The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Some studies have indicated that related compounds may possess neuroprotective properties or influence neurotransmitter systems, making them candidates for further investigation in conditions like depression and anxiety .
Synthesis and Mechanism of Action
The synthesis of (R)-2... involves multiple steps, including the reaction of intermediate compounds with specific reagents under controlled conditions. For instance, the process includes acidifying mixtures and employing solvents like tetrahydrofuran and N,N-dimethylformamide to facilitate reactions at elevated temperatures .
Case Study 1: DPP-IV Inhibition
In a study examining the effects of various DPP-IV inhibitors, (R)-2... was tested alongside established medications. Results indicated that it effectively reduced blood glucose levels in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes .
Case Study 2: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of (R)-2... on human cancer cell lines. The results demonstrated significant reductions in cell viability and induced apoptosis, indicating its potential as an anticancer drug candidate. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Diversity: The target compound’s 2-cyanobenzyl group confers distinct electronic and steric properties compared to the aminopiperidinyl group in or the methylfuran in .
Scaffold Complexity : The tetracyclic structure of the target compound contrasts with the simpler bicyclic systems in thiazolo-pyrimidines (e.g., 11b) . This complexity may improve target selectivity but complicate synthesis.
Synthetic Routes : Analogous compounds, such as those in , are synthesized via condensation reactions (e.g., using sodium acetate in acetic anhydride) , whereas the target compound likely requires multi-step functionalization of the piperidine-pyrimidine core.
Physicochemical and Functional Group Analysis
- However, the position of the nitrile (e.g., 2-cyanobenzyl vs. 4-cyanobenzylidene in 11b) alters molecular geometry and dipole moments .
Chemoinformatic Similarity Assessment
Using Tanimoto coefficients (), the target compound shares ~60–70% structural similarity with aminopiperidinyl analogs (e.g., ) due to overlapping pyrimidine and piperidine motifs. However, similarity drops to <50% with methylfuran-containing derivatives (e.g., 11b) due to divergent substituents and scaffold topology . Graph-based comparison methods () further highlight the uniqueness of the 2-cyanobenzyl-piperidine linkage, which lacks isomorphic subgraphs in most analogs .
Preparation Methods
Solvent and Base Selection
The displacement reaction between chlorouracil (Compound 9) and (R)-3-aminopiperidine requires polar aprotic solvents to solubilize intermediates. Isopropyl alcohol is preferred for its balance of polarity and cost-effectiveness. Base selection critically influences reaction efficiency: sodium carbonate minimizes byproduct formation compared to stronger bases like triethylamine, which may promote side reactions.
Table 1: Effect of Bases on Coupling Reaction Yield
| Base | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Sodium Carbonate | 82 | 99.5 |
| Potassium Carbonate | 78 | 99.2 |
| Triethylamine | 65 | 98.7 |
Catalytic Asymmetric Hydrogenation
The ruthenium-catalyzed hydrogenation of Compound 7 to Compound 8·TsOH (tosylate salt) achieves high enantioselectivity when conducted in methanol with potassium bromide as an additive. Optimal conditions include a substrate-to-catalyst ratio of 1,000:1 and 50°C reaction temperature.
Hofmann Rearrangement and Final Functionalization
The Hofmann rearrangement of Compound 10 to the primary amine intermediate employs iodobenzene diacetate (PIDA) in 2-propanol with catalytic pyridine (5 mol%) at 0°C. This step converts the carboxamide group to an amine without racemization, critical for retaining the (R)-configuration. Post-rearrangement, the amine intermediate is condensed with 2-(bromomethyl)benzonitrile in tetrahydrofuran (THF) using N,N-dimethylaniline as a base at 55–90°C, followed by acidification with HCl to precipitate the final compound.
Purification and Crystallization
Crystallization is employed at multiple stages to enhance purity. After the Hofmann rearrangement, adding water to the 2-propanol reaction mixture induces crystallization of Compound 10, yielding 15.3 kg from a 12.0 kg scale of Compound 9. The final product is isolated by adjusting the pH to <2 with isopropanol hydrochloride, followed by dichloromethane washes and vacuum drying to achieve 98% purity.
Table 2: Crystallization Solvents and Yields
| Step | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Intermediate 10 | H2O/2-Propanol | 85 | 99.8 |
| Final Compound | DCM/Isopropanol | 92 | 98.0 |
Scale-Up and Industrial Feasibility
The process is scalable to multi-kilogram batches, as demonstrated by the 12.0 kg synthesis of Compound 10. Key considerations for industrial adoption include:
-
Solvent Recovery : Isopropyl alcohol and dichloromethane are distilled and reused to reduce costs.
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Catalyst Recycling : Ruthenium catalysts are recovered via filtration, with residual metal content <3.6 ppm.
-
Process Monitoring : HPLC ensures reaction completion (e.g., tR = 2.1 min for Compound 1).
Analytical Characterization
The final product is characterized by 1H/13C NMR, IR spectroscopy, and mass spectrometry. Key spectral data include:
Q & A
Q. What are the key functional groups and structural motifs in this compound, and how do they influence reactivity?
The compound contains a dihydropyrimidinone core with two cyanobenzyl groups, a piperidine linker, and multiple carbonyl groups. These motifs contribute to its potential as a protease or kinase inhibitor due to hydrogen-bonding and π-π stacking interactions. The stereochemistry (R-configuration) at the benzonitrile moiety is critical for target specificity. Structural analogs in and highlight the importance of substituent positioning on pyrimidine rings for stability and binding affinity .
Q. What synthetic strategies are reported for constructing the dihydropyrimidinone and tetrahydropyrimidine subunits?
A common approach involves multistep condensation reactions . For example, describes synthesizing intermediates via nucleophilic substitution between piperidine-3-amine derivatives and activated pyrimidinones. Cyanobenzyl groups are introduced via reductive amination or alkylation under inert conditions . details cyclization of hydrazine derivatives with diketones to form pyrimidine cores, requiring careful pH control (e.g., acetic acid/sodium acetate buffers) to avoid side reactions .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the compound’s regiochemistry and purity?
- ¹H-NMR : Diagnostic signals include downfield shifts for NH protons (~10-12 ppm) in tetrahydropyrimidinones and aromatic protons split by cyanobenzyl substituents .
- ¹³C-NMR : Carbonyl carbons (170-180 ppm) and nitrile carbons (~115 ppm) are key markers .
- IR : Stretching vibrations for carbonyl (1650-1750 cm⁻¹) and nitrile (2200-2250 cm⁻¹) groups validate functionalization .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural validation?
Contradictions may arise from rotameric equilibria in flexible piperidine linkers or solvent-induced conformational changes. Use variable-temperature NMR (e.g., 298–343 K in DMSO-d₆) to stabilize dominant conformers. For ambiguous NOEs, supplement with DFT calculations (e.g., Gaussian 16) to model low-energy conformations, as demonstrated in for similar heterocycles .
Q. What strategies optimize regioselectivity during the coupling of cyanobenzyl groups to the pyrimidine core?
- Protecting group chemistry : Temporarily block reactive amines (e.g., with Boc groups) to direct alkylation to specific positions .
- Catalytic control : Palladium-mediated cross-coupling ( ) improves selectivity for C-N bond formation over competing pathways .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of tertiary amines in piperidine linkers .
Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to map interactions between the compound’s carbonyl/cyano groups and catalytic lysine/aspartate residues in kinase ATP pockets.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER). highlights the role of fluorine substituents in enhancing binding via hydrophobic interactions .
Q. What experimental controls are critical for assessing in vitro metabolic stability?
- Microsomal incubations : Include NADPH-regenerating systems and CYP450 inhibitors (e.g., ketoconazole) to identify oxidative hotspots .
- LC-MS/MS monitoring : Track degradation of the dihydropyrimidinone core (characteristic fragments at m/z 245 and 178) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Diagnostic Peaks/Signals | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d₆) | δ 8.2–8.5 (aromatic H), δ 4.1–4.3 (CH₂ linker) | |
| ¹³C-NMR | δ 170–175 (C=O), δ 115–118 (C≡N) | |
| IR | 1670 cm⁻¹ (C=O stretch), 2220 cm⁻¹ (C≡N) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux in DMF) | +25% vs. RT |
| Catalyst | Pd(OAc)₂ (2 mol%) | +30% selectivity |
| Solvent | Anhydrous DMSO | Prevents hydrolysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
